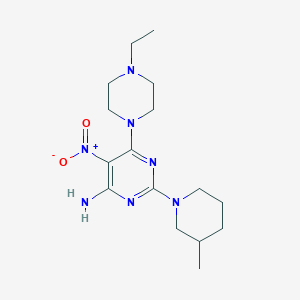![molecular formula C21H13ClFN3O3S B266600 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266600.png)
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CTP-499, is a novel small molecule compound that has been developed for the treatment of chronic kidney disease (CKD). This compound has been shown to have promising results in preclinical studies and has the potential to become a new therapeutic option for CKD patients.
作用機序
The exact mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to work through multiple pathways. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the protein kinase C (PKC) pathway, both of which play a role in the development and progression of CKD. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have antioxidant properties, which may help to reduce oxidative stress in the kidney.
Biochemical and Physiological Effects
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, decreasing oxidative stress, and improving renal function. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to decrease fibrosis and inflammation in the kidney, which are key factors in the progression of CKD.
実験室実験の利点と制限
One of the advantages of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the PKC pathway and IL-1β, which allows for targeted inhibition of these pathways. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development. However, one limitation of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the use of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other therapies for the treatment of CKD. Another potential direction is the investigation of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in other disease models, such as diabetic nephropathy. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential for clinical use in CKD patients.
合成法
The synthesis of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde, ethyl hydrazinecarboxylate, and 2-chloroacetyl chloride to form 5-ethyl-1,3,4-thiadiazol-2-yl-acetic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline and 2H-chromen-3,9(8H)-dione to form the final product, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学的研究の応用
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied in preclinical models of CKD. In animal studies, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce proteinuria, improve renal function, and decrease inflammation and fibrosis in the kidney. These findings suggest that 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has the potential to slow the progression of CKD and improve patient outcomes.
特性
製品名 |
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C21H13ClFN3O3S |
分子量 |
441.9 g/mol |
IUPAC名 |
7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13ClFN3O3S/c1-2-15-24-25-21(30-15)26-17(10-3-6-12(23)7-4-10)16-18(27)13-9-11(22)5-8-14(13)29-19(16)20(26)28/h3-9,17H,2H2,1H3 |
InChIキー |
LXBCYUILVNKJMZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
正規SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266517.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266519.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266522.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266534.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266535.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266536.png)
![4-(4-bromobenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266537.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266540.png)
![(E)-{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266541.png)
![Methyl 4-[7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266543.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266551.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B266557.png)